molecular formula C13H20N2O B8509151 4-Methyl-2-(2-morpholinoethyl)aniline

4-Methyl-2-(2-morpholinoethyl)aniline

Cat. No.: B8509151
M. Wt: 220.31 g/mol
InChI Key: XKVQJCYABNKYPY-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-morpholinoethyl)aniline is an aromatic amine derivative featuring a morpholinoethyl substituent (-CH2CH2N(C2H4)2O) at the ortho position of a 4-methylaniline backbone. This compound combines the electron-donating effects of the methyl group and the steric/electronic influence of the morpholine moiety, making it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C13H20N2O/c1-11-2-3-13(14)12(10-11)4-5-15-6-8-16-9-7-15/h2-3,10H,4-9,14H2,1H3

InChI Key

XKVQJCYABNKYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The morpholinoethyl group distinguishes 4-Methyl-2-(2-morpholinoethyl)aniline from other aniline derivatives. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility
This compound C₁₃H₂₀N₂O 220.31 (calculated) -CH₂CH₂N(C₂H₄)₂O (morpholine) Not reported Likely polar solvents (DMF, ethanol)
4-Methyl-2-(2-phenylethynyl)aniline C₁₅H₁₃N 207.27 -C≡CPh (phenylethynyl) 93–96 Slightly soluble in water; soluble in ethanol, DMF
4-Methyl-2-(5-methylfuran-2-yl)aniline C₁₂H₁₃NO 187.24 -C₄H₃OCH₃ (furan) Not reported Organic solvents (ethyl acetate, hexane)
4-Methyl-2-(1-phenylethyl)aniline C₁₅H₁₇N 211.30 -CH(CH₂Ph) (phenylethyl) Not reported Insoluble in water; soluble in DCM
Key Observations:
  • Morpholinoethyl Group: The morpholine moiety enhances polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents compared to hydrophobic substituents like phenylethynyl or phenylethyl .
  • Thermal Stability: The phenylethynyl analog (93–96°C) has a defined melting point, whereas morpholinoethyl derivatives may exhibit lower melting points due to conformational flexibility .
  • Electronic Effects : The morpholine’s electron-rich oxygen and nitrogen atoms could activate the aniline ring for electrophilic substitution, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in fluorinated analogs) .

Preparation Methods

Nitration-Reduction-Alkylation Sequence

Procedure :

  • Nitration of 4-Methylaniline :

    • 4-Methylaniline is nitrated using tert-butyl nitrite (tt-BuONO) and palladium acetate in 1,4-dioxane at 90°C to yield 4-methyl-2-nitroaniline.

    • Reaction Conditions :

      • Substrate: 4-Methylaniline (1 eq)

      • Nitrating agent: tt-BuONO (1.2 eq)

      • Catalyst: Pd(OAc)2_2 (0.2 eq)

      • Solvent: 1,4-Dioxane

      • Yield: 80%.

  • Reduction of Nitro Group :

    • The nitro group is reduced using hydrogen gas (H2\text{H}_2) over palladium on carbon (Pd/C) in ethanol/ethyl acetate.

    • Key Steps :

      • 4-Methyl-2-nitroaniline (5.85 mmol) + Pd/C (100 mg) in EtOH/EtOAc (1:1)

      • H2\text{H}_2 (60 psi), 4 h, room temperature

      • Yield: 99%.

  • Alkylation with Morpholinoethyl Group :

    • The resulting 4-methyl-2-aminophenol reacts with 2-chloroethylmorpholine under basic conditions (e.g., Cs2_2CO3_3) in acetonitrile at reflux.

    • Optimization :

      • Temperature: 80°C

      • Solvent: MeCN

      • Yield: 87%.

Advantages : High regioselectivity in nitration; scalable reduction step.
Limitations : Multi-step process requiring intermediate purification.

Direct Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

Procedure :

  • Substrate Preparation :

    • 4-Bromo-1-fluoro-2-nitrobenzene reacts with 4-(2-aminoethyl)morpholine in dimethyl sulfoxide (DMSO) at 80°C.

    • Mechanism :

      • The electron-deficient aromatic ring undergoes substitution at the 2-position.

      • Base: Triethylamine (TEA, 3 eq)

      • Yield: Quantitative.

  • Nitro Reduction :

    • Microwave-assisted hydrogenation with Pd/C and H2\text{H}_2 in ethanol.

    • Conditions :

      • 120°C, 10 min, 300 W microwave irradiation

      • Yield: 99%.

Advantages : One-pot synthesis avoids intermediate isolation; suitable for high-throughput applications.
Limitations : Requires specialized equipment for microwave conditions.

Mannich Reaction Approach

Procedure :

  • Mannich Base Formation :

    • 4-Methylaniline reacts with formaldehyde and 2-morpholinoethylamine in 1,4-dioxane under reflux.

    • Reaction Parameters :

      • Molar ratio: 1:1.2 (aniline:amine)

      • Catalyst: None (thermal conditions)

      • Yield: 55–60%.

Comparative Analysis of Methods

Method Steps Yield Key Advantages Limitations
Nitration-Reduction-Alkylation370–80%High regioselectivity; scalableMulti-step purification
SN_\text{N}Ar290–99%One-pot synthesis; microwave optimizationRequires specialized equipment
Mannich Reaction155–60%SimplicityLow yield; side product formation

Optimization and Industrial Considerations

Catalytic Hydrogenation

  • Pd/C Loading : Reducing Pd/C from 5% to 1% w/w maintains efficiency while lowering costs.

  • Solvent Systems : Ethyl acetate/ethanol mixtures enhance solubility of intermediates.

Green Chemistry Approaches

  • Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 10 min vs. 4 h).

  • Solvent-Free Conditions : Explored for Mannich reactions but limited by viscosity challenges .

Q & A

Q. What are the common synthetic pathways for preparing 4-Methyl-2-(2-morpholinoethyl)aniline and its derivatives?

Methodological Answer: The compound is typically synthesized via microwave-assisted methods, enabling rapid reaction times and improved yields. For example, derivatives with substituents like nitro or halogen groups are synthesized through sequential amination and functionalization steps. Key steps include:

  • Reductive amination : Reaction of 2-morpholinoethylamine with substituted nitroanilines under hydrogenation or catalytic transfer hydrogenation conditions .
  • Purification : Use of fast column chromatography (silica gel) or reverse-phase C18 chromatography to isolate intermediates, achieving purities of 74–90% .
  • Characterization : Confirmation via 1H^1H-NMR and 13C^13C-NMR to verify regiochemistry and substituent effects.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • X-ray crystallography : For crystalline derivatives, use SHELX software (e.g., SHELXL or SHELXS) to refine atomic coordinates and resolve structural ambiguities .
  • Spectroscopic analysis : Compare experimental 1H^1H-NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with predicted values from computational tools like ChemDraw or ACD/Labs.
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, targeting [M+H]+^+ peaks matching theoretical MwM_w.

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., boiling point ~200°C for fluorinated analogs) .
  • Light sensitivity : Store in dark, inert atmospheres (e.g., argon) at –20°C to prevent photodegradation .
  • pH-dependent stability : Monitor via UV-Vis spectroscopy in buffered solutions (pH 2–12) to identify hydrolytic degradation pathways.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in functionalizing the morpholinoethyl group?

Methodological Answer:

  • Computational modeling : Use DFT (e.g., Gaussian or ORCA) to predict reactive sites on the morpholinoethyl moiety.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitutions .
  • Catalyst selection : Evaluate Pd/C or Ru-based catalysts for hydrogenation steps, optimizing pressure (1–5 bar H2_2) and temperature (25–80°C) .

Key Finding:
Microwave irradiation reduces side reactions (e.g., over-reduction) compared to conventional heating, improving yields by 15–20% .

Q. What advanced techniques resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • 2D-NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., distinguishing ortho vs. para substituents).
  • Crystallographic refinement : Apply SHELXL’s twin refinement for high-resolution data to resolve disorder in morpholinoethyl conformers .
  • High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences (e.g., distinguishing C10_{10}H12_{12}N2_2O from C9_9H14_{14}N3_3) with sub-ppm mass accuracy.

Q. How can the environmental degradation pathways of this compound be studied?

Methodological Answer:

  • Photocatalytic degradation : Use MnFe2_2O4_4/Zn2_2SiO4_4 catalysts under simulated solar radiation, monitoring intermediates via LC-MS .
  • Adsorption studies : Apply Box-Behnken experimental design to optimize parameters (pH, catalyst loading, temperature) for aniline removal efficiency .
  • Kinetic modeling : Fit adsorption data to Freundlich isotherms to quantify resin affinity (e.g., NKA-II resin capacity: 1.8 mmol/g) .

Q. What computational strategies predict the bioactivity or toxicity of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts.
  • Docking studies : Screen against targets (e.g., tyrosinase for agrochemical applications) using AutoDock Vina, prioritizing derivatives with binding energies < –8 kcal/mol .

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